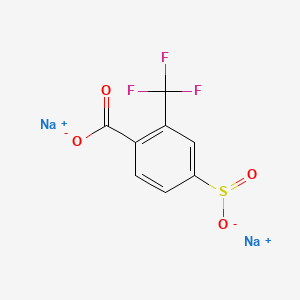
Disodium 4-sulfino-2-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which imparts distinct chemical reactivity and stability, making it valuable in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-sulfino-2-(trifluoromethyl)benzoate typically involves the introduction of the trifluoromethyl group and the sulfino group onto a benzoate backbone. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with a sulfinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-sulfino-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The sulfino group can be oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced benzoates, and substituted trifluoromethyl compounds.
Wissenschaftliche Forschungsanwendungen
Disodium 4-sulfino-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfino groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which disodium 4-sulfino-2-(trifluoromethyl)benzoate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The sulfino group can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the sulfino group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-substituted benzoic acid with distinct chemical properties.
Uniqueness
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and sulfino groups, which confer specific reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and industrial applications, where such properties are highly sought after.
Eigenschaften
Molekularformel |
C8H3F3Na2O4S |
|---|---|
Molekulargewicht |
298.15 g/mol |
IUPAC-Name |
disodium;4-sulfinato-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O4S.2Na/c9-8(10,11)6-3-4(16(14)15)1-2-5(6)7(12)13;;/h1-3H,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
SETBOZFBEZFDQP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


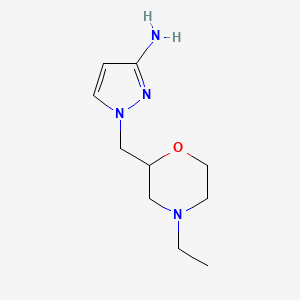
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
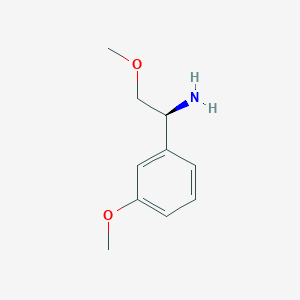


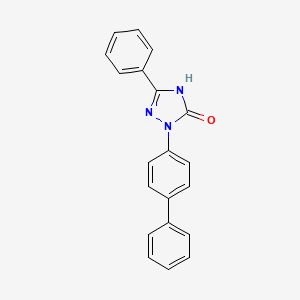
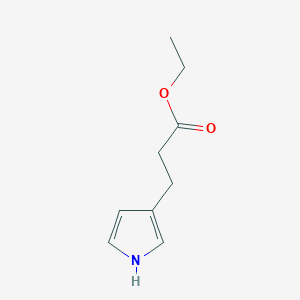
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)

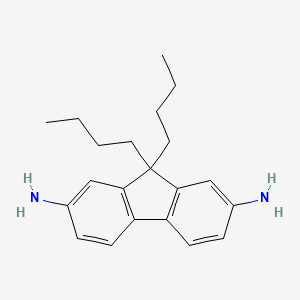
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
